Cas no 2167410-23-1 (7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one)

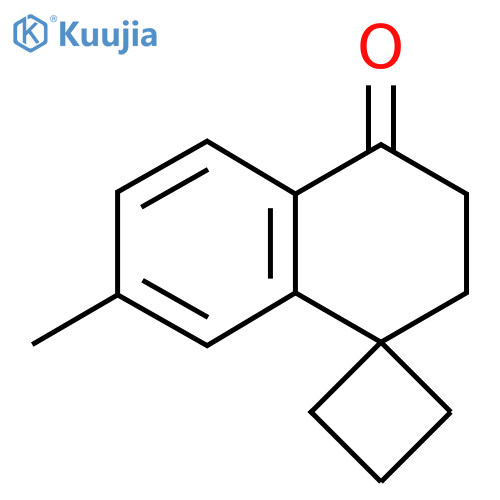

2167410-23-1 structure

商品名:7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one

7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one 化学的及び物理的性質

名前と識別子

-

- 7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one

- 2167410-23-1

- 7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one

- EN300-1458182

-

- インチ: 1S/C14H16O/c1-10-3-4-11-12(9-10)14(6-2-7-14)8-5-13(11)15/h3-4,9H,2,5-8H2,1H3

- InChIKey: ZZFXZSCJNBQTCB-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C=CC(C)=CC=2C2(CC1)CCC2

計算された属性

- せいみつぶんしりょう: 200.120115130g/mol

- どういたいしつりょう: 200.120115130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1458182-500mg |

7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one |

2167410-23-1 | 500mg |

$1084.0 | 2023-09-29 | ||

| Enamine | EN300-1458182-2500mg |

7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one |

2167410-23-1 | 2500mg |

$2211.0 | 2023-09-29 | ||

| Enamine | EN300-1458182-1000mg |

7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one |

2167410-23-1 | 1000mg |

$1129.0 | 2023-09-29 | ||

| Enamine | EN300-1458182-5000mg |

7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one |

2167410-23-1 | 5000mg |

$3273.0 | 2023-09-29 | ||

| Enamine | EN300-1458182-100mg |

7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one |

2167410-23-1 | 100mg |

$993.0 | 2023-09-29 | ||

| Enamine | EN300-1458182-10000mg |

7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one |

2167410-23-1 | 10000mg |

$4852.0 | 2023-09-29 | ||

| Enamine | EN300-1458182-50mg |

7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one |

2167410-23-1 | 50mg |

$948.0 | 2023-09-29 | ||

| Enamine | EN300-1458182-250mg |

7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one |

2167410-23-1 | 250mg |

$1038.0 | 2023-09-29 | ||

| Enamine | EN300-1458182-1.0g |

7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one |

2167410-23-1 | 1g |

$0.0 | 2023-06-06 |

7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one 関連文献

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

2167410-23-1 (7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one) 関連製品

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量